cis-2-Dodecenoic acid

Description

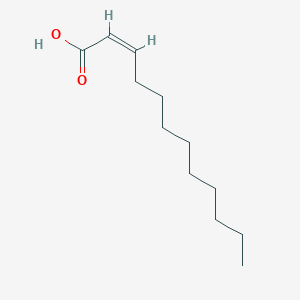

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-dodec-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWGRNGPMLVJQH-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4412-16-2, 55928-65-9 | |

| Record name | 2-Dodecenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-2-Dodecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-2-Dodecenoic Acid: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-2-dodecenoic acid, a quorum-sensing signal molecule with significant implications for bacterial virulence and biofilm formation. Initially identified in Burkholderia cenocepacia, this fatty acid, also known as Burkholderia diffusible signal factor (BDSF), plays a crucial role in intraspecies and interspecies communication. This document details its discovery, historical context, physicochemical properties, and biological functions. Furthermore, it presents detailed experimental protocols for its study and outlines its key signaling pathway, offering valuable insights for researchers in microbiology, drug discovery, and materials science.

Discovery and History

The discovery of this compound as a signaling molecule marked a significant advancement in the understanding of bacterial communication, particularly within the context of opportunistic pathogens.

Initial Characterization (2008): A pivotal study by Boon and colleagues in 2008 first characterized this compound (BDSF) as a member of the diffusible signal factor (DSF) family of quorum-sensing signals.[1][2] This research identified the molecule in the opportunistic pathogen Burkholderia cenocepacia.[1][2][3] Structurally similar to the DSF produced by Xanthomonas campestris (cis-11-methyl-2-dodecenoic acid), BDSF is distinguished by the absence of a methyl group at the C-11 position.[1]

Elucidation of its Role in Virulence: Subsequent research quickly established the role of BDSF as an intraspecies signal in B. cenocepacia, controlling various factors that contribute to its virulence.[4][5] Studies demonstrated that a mutant of B. cenocepacia unable to produce BDSF exhibited reduced motility, biofilm formation, and virulence in infection models. These effects could be reversed by the external addition of BDSF.[1]

Interspecies and Interkingdom Communication: Beyond its role in B. cenocepacia, research has revealed that this compound can influence the behavior of other microorganisms. It has been shown to modulate the virulence of Pseudomonas aeruginosa and inhibit the formation of germ tubes in the pathogenic yeast Candida albicans, highlighting its importance in interspecies and interkingdom communication within polymicrobial environments.

The timeline below illustrates the key milestones in the discovery and understanding of this compound.

Caption: Key milestones in the discovery of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | |

| Molecular Weight | 198.30 g/mol | |

| Appearance | Low melting solid or colorless to light yellow liquid | [6] |

| Melting Point | 17.10 °C (estimated) | [7] |

| Boiling Point | 311.74 °C at 760 mm Hg (estimated) | [7] |

| Solubility in Water | 9.123 mg/L at 25 °C (estimated) | [7] |

| Solubility in Organic Solvents | Soluble in DMSO, DMF, and chloroform | [6] |

| Purity | ≥95% (HPLC) | [6] |

| Storage Temperature | -20°C |

Biological Activity and Signaling Pathway

This compound exhibits a range of biological activities, primarily centered around the regulation of bacterial virulence and biofilm formation.

Bioactivity Data

The following table summarizes key quantitative data on the bioactivity of this compound against various microorganisms.

| Organism | Bioactivity | Concentration | Source |

| Pseudomonas aeruginosa | Biofilm dispersion | 2.5 nM | [8] |

| Staphylococcus aureus | Biofilm formation inhibition | 734 µM | |

| Staphylococcus aureus | Growth inhibition | 2.94 mM |

Signaling Pathway

In Burkholderia cenocepacia, the primary receptor for this compound is the protein RpfR . This protein contains a Per-ARNT-Sim (PAS) domain, which directly binds to BDSF, and GGDEF and EAL domains, which are involved in the metabolism of cyclic dimeric guanosine monophosphate (c-di-GMP).

The binding of BDSF to the PAS domain of RpfR induces a conformational change that stimulates the phosphodiesterase activity of the EAL domain. This leads to the degradation of the secondary messenger molecule c-di-GMP. The reduction in intracellular c-di-GMP levels, in turn, modulates the expression of genes involved in virulence, motility, and biofilm formation. This signaling cascade is a key mechanism by which B. cenocepacia regulates its pathogenic traits in a cell-density-dependent manner.

While RpfR is the major receptor, another putative sensor, BCAM0227 , a histidine sensor kinase, has been identified. However, its role in BDSF signaling appears to be less significant, controlling only a subset of BDSF-regulated genes.

Caption: The RpfR-mediated signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Extraction and Purification of this compound from Burkholderia cenocepacia Culture

This protocol outlines the steps for isolating and purifying this compound from bacterial culture supernatants.

Materials:

-

Burkholderia cenocepacia strain

-

Luria-Bertani (LB) broth or other suitable growth medium

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

C18 reverse-phase HPLC column

-

Acetonitrile

-

Water

-

Formic acid

Procedure:

-

Bacterial Culture: Inoculate B. cenocepacia into LB broth and incubate at 37°C with shaking for 48-72 hours.

-

Supernatant Collection: Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells. Carefully collect the supernatant.

-

Solvent Extraction:

-

Acidify the supernatant to pH 2-3 with concentrated HCl.

-

Transfer the acidified supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

-

Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

-

Pool the organic extracts.

-

-

Drying and Concentration:

-

Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Concentrate the filtrate to dryness using a rotary evaporator.

-

-

Silica Gel Chromatography (Optional Pre-purification):

-

Dissolve the crude extract in a minimal amount of hexane.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

-

Elute with a gradient of diethyl ether in hexane (e.g., 0% to 50% diethyl ether).

-

Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Pool the relevant fractions and concentrate to dryness.

-

-

HPLC Purification:

-

Dissolve the partially purified extract in a small volume of the mobile phase (e.g., acetonitrile/water).

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water containing 0.1% formic acid.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

-

Verification: Confirm the identity and purity of the isolated compound using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

- 1. The this compound (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound - CAS-Number 55928-65-9 - Order from Chemodex [chemodex.com]

- 7. 2-dodecenoic acid, 4412-16-2 [thegoodscentscompany.com]

- 8. medchemexpress.com [medchemexpress.com]

The Rise of a Bacterial Lingua Franca: Cis-2-Dodecenoic Acid as a Diffusible Signal Factor

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the intricate world of microbial communication, small, diffusible molecules act as a chemical language, orchestrating collective behaviors critical for survival, pathogenesis, and adaptation. Among these signaling molecules, the fatty acid derivative cis-2-dodecenoic acid (BDSF) has emerged as a key player in both intraspecies and interspecies signaling. Initially identified in the opportunistic pathogen Burkholderia cenocepacia, BDSF belongs to the diffusible signal factor (DSF) family and has been shown to modulate a wide array of physiological processes, including biofilm formation, virulence factor production, and motility, not only in its producer but also in other medically important bacteria such as Pseudomonas aeruginosa. This technical guide provides an in-depth overview of BDSF, its signaling pathways, its impact on microbial behavior, and the experimental methodologies used to study this fascinating molecule, offering a valuable resource for researchers and professionals in drug development seeking to understand and target bacterial communication.

Core Concepts: The Language of Fatty Acids

This compound is a 12-carbon unsaturated fatty acid that functions as a quorum-sensing signal.[1][2] Unlike the well-studied N-acyl-homoserine lactone (AHL) signaling molecules, DSF-family signals like BDSF represent a distinct class of chemical messengers.[1][3] Originally discovered in Burkholderia cenocepacia, BDSF has been implicated in communication between different bacterial species and even across kingdoms, influencing fungal behavior.[1][4]

Impact on Microbial Physiology and Virulence

The influence of BDSF extends to several key bacterial phenotypes, making it a crucial factor in pathogenesis and environmental adaptation.

Biofilm Formation and Dispersal

Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to antibiotics and host immune responses. BDSF plays a significant role in the regulation of biofilm dynamics. In Pseudomonas aeruginosa, exogenous application of BDSF has been shown to significantly decrease biofilm formation in a concentration-dependent manner.[4] It can also induce the dispersion of established biofilms, a process critical for the dissemination of bacteria to new sites of infection.[5][6]

Virulence Factor Regulation

BDSF has been demonstrated to modulate the production of various virulence factors in P. aeruginosa. This includes the downregulation of pyocyanin, a toxic phenazine pigment, and proteolytic activity.[4] This interference with virulence factor production highlights the potential of targeting BDSF signaling as an anti-virulence strategy.

Motility

Bacterial motility is essential for colonization and the spread of infection. In B. cenocepacia, BDSF signaling is involved in the regulation of swarming motility.[7]

Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of BDSF on various bacterial processes as reported in the scientific literature.

Table 1: Effect of this compound on Pseudomonas aeruginosa Biofilm Formation

| BDSF Concentration (mM) | Biofilm Reduction (%) | Reference |

| 0.05 | 10.2 | [4] |

| 0.1 | 20.2 | [4] |

| 0.25 | 27.9 | [4] |

| 0.5 | 44.0 | [4] |

Table 2: Effect of this compound on Pseudomonas aeruginosa Pyocyanin Production

| BDSF Concentration (mM) | Pyocyanin Reduction (%) | Reference |

| 0.1 | ~55 | [4] |

| 0.5 | ~70 | [4] |

The Signaling Pathway: From Perception to Response

The mechanism by which BDSF exerts its influence involves a sophisticated signaling cascade that ultimately leads to changes in gene expression.

In Burkholderia cenocepacia: The RpfR Receptor

In B. cenocepacia, the primary receptor for BDSF is RpfR, a protein containing PAS, GGDEF, and EAL domains.[7][8] Binding of BDSF to the PAS domain of RpfR stimulates the phosphodiesterase activity of its EAL domain. This leads to the degradation of the intracellular second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP).[7][9] The reduction in c-di-GMP levels, in turn, modulates the expression of genes involved in motility, biofilm formation, and virulence.[7][8]

In Pseudomonas aeruginosa: Interference with Quorum Sensing

While P. aeruginosa does not produce BDSF, it can sense and respond to this signal.[4][10] BDSF interferes with the native quorum sensing (QS) systems of P. aeruginosa, specifically the las, rhl, and pqs systems.[4] It achieves this by reducing the transcription of the regulator genes (lasR, rhlR, pqsR) and subsequently decreasing the production of their cognate signaling molecules (3-oxo-C12-HSL, C4-HSL, and PQS).[4] This disruption of the QS network leads to the observed downregulation of biofilm formation and virulence factor production.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of BDSF and its effects. The following sections outline key experimental protocols.

Quantification of Biofilm Formation

The crystal violet staining method is a common and reliable technique for quantifying biofilm biomass.

Workflow:

Detailed Steps:

-

Culture Preparation: Grow bacterial cultures overnight in a suitable medium (e.g., LB broth). Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).

-

Biofilm Growth: Dispense the diluted culture into the wells of a microtiter plate. Add varying concentrations of BDSF to the test wells and a vehicle control (e.g., DMSO) to the control wells. Incubate the plate under static conditions for a specified period (e.g., 24-48 hours) at the optimal growth temperature for the bacterium.

-

Washing: Carefully remove the planktonic cells by aspiration. Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

-

Staining: Add a solution of 0.1% (w/v) crystal violet to each well and incubate at room temperature for 15-20 minutes.

-

Final Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add a solubilizing agent, such as 95% ethanol or 33% acetic acid, to each well to dissolve the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

Protease Activity Assay

The proteolytic activity of bacterial supernatants can be quantified using an azocasein-based assay.

Detailed Steps:

-

Supernatant Collection: Grow bacterial cultures in the presence or absence of BDSF to the desired growth phase (e.g., stationary phase). Centrifuge the cultures to pellet the bacterial cells and collect the cell-free supernatant.

-

Assay Reaction: Mix a defined volume of the bacterial supernatant with a solution of azocasein in a suitable buffer (e.g., Tris-HCl). Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested azocasein.

-

Clarification: Centrifuge the mixture to pellet the precipitated protein.

-

Colorimetric Measurement: Transfer the supernatant, which contains the digested, colored fragments, to a new tube. Neutralize the TCA by adding NaOH. Measure the absorbance of the solution at a wavelength of 440 nm. The absorbance is proportional to the protease activity.

Conclusion and Future Directions

This compound represents a fascinating and important class of bacterial signaling molecules with profound implications for microbial pathogenesis and interspecies interactions. Its ability to disrupt key virulence-associated behaviors in major pathogens like Pseudomonas aeruginosa makes the BDSF signaling pathway an attractive target for the development of novel anti-virulence therapies. Future research should focus on further elucidating the molecular mechanisms of BDSF perception and signal transduction in different bacterial species, as well as exploring the therapeutic potential of BDSF analogs and inhibitors in preclinical and clinical settings. A deeper understanding of this bacterial "lingua franca" will undoubtedly pave the way for innovative strategies to combat infectious diseases.

References

- 1. Intraspecies Signaling Involving the Diffusible Signal Factor BDSF (this compound) Influences Virulence in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis-2-Dodecenoic Acid: Natural Sources, Producers, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-2-Dodecenoic acid, a fatty acid signaling molecule with significant implications in microbial communication and virulence. Also known as Burkholderia diffusible signal factor (BDSF), this molecule is a key player in quorum sensing, biofilm regulation, and inter-species interactions. This document details its primary natural sources, commercial producers, and provides in-depth experimental protocols for its extraction, synthesis, and biological evaluation. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and research applications.

Introduction

This compound is a medium-chain unsaturated fatty acid that functions as a diffusible signal factor in a variety of bacteria.[1][2] It plays a crucial role in cell-to-cell communication, a process known as quorum sensing, which allows bacteria to coordinate gene expression in response to population density.[3][4][5] This coordinated behavior includes the regulation of virulence factors, biofilm formation and dispersal, and antibiotic resistance.[1][3][4][5][6] The ability of this compound to modulate these processes has made it a molecule of significant interest for the development of novel anti-virulence and anti-biofilm strategies.

This guide serves as a technical resource for researchers and drug development professionals, providing detailed information on the natural origins of this compound, its commercial availability, and methodologies for its study.

Natural Sources of this compound

The primary natural producers of this compound are bacteria, particularly within the genera Burkholderia and Pseudomonas.

Table 1: Key Bacterial Producers of this compound and Related Analogs

| Bacterial Species | Signal Molecule Produced | Key Functions | References |

| Burkholderia cenocepacia | This compound (BDSF) | Virulence, biofilm formation, inter-species and inter-kingdom communication | [1][2][7][8] |

| Other Burkholderia cepacia complex (Bcc) species | This compound and/or cis,cis-11-methyldodeca-2,5-dienoic acid | Virulence, biofilm formation, morphological transition of Candida albicans | [9] |

| Burkholderia multivorans | cis-11-methyl-2-dodecenoic acid | Quorum sensing, regulation of biofilm formation and virulence | [9] |

| Pseudomonas aeruginosa | cis-2-Decenoic acid (structurally similar analog) | Biofilm dispersion, inter-species signaling | [10][11][12][13] |

| Xanthomonas campestris | cis-11-methyl-2-dodecenoic acid (DSF) | Virulence, biofilm dispersal | [14][15] |

| Vibrio vulnificus | Influenced by cis-2-Decenoic acid | Biofilm behavior, antibiotic susceptibility | [16] |

While structurally similar molecules are produced by a range of bacteria, there is currently no significant evidence to suggest the natural production of this compound in plants, insects, or mammals.

Commercial Producers and Suppliers

For research purposes, this compound and its analogs are available from several commercial suppliers. The purity and formulation should be carefully considered based on the intended experimental application.

Table 2: Commercial Producers of this compound and Related Compounds

| Supplier | Product Name | Product Number | Reported Purity |

| Sigma-Aldrich | This compound | 49619 | ≥95.0% (HPLC) |

| Cayman Chemical | cis-2-Decenoic Acid | 11966 | ≥95% |

| Santa Cruz Biotechnology | cis-2-Decenoic acid | sc-220795 | Not specified |

| Biosynth | This compound | FD13808 | Not specified |

| Chemodex | This compound | D0293 | ≥95% (HPLC) |

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of this compound.

Extraction and Quantification from Bacterial Cultures

This protocol is adapted from methods used for the analysis of fatty acid methyl esters (FAMEs) from microbial sources.

4.1.1. Materials

-

Bacterial culture (e.g., Burkholderia cenocepacia)

-

Chloroform

-

Methanol

-

0.15 M Citrate buffer (pH 4.0)

-

Potassium hydroxide (KOH)

-

Hexane

-

Anhydrous sodium sulfate

-

Internal standard (e.g., methyl nonadecanoate)

-

GC-MS system with a fused-silica capillary column (e.g., DB-5ms)

4.1.2. Protocol

-

Cell Harvesting: Grow the bacterial strain in an appropriate liquid medium to the desired growth phase (typically late stationary phase for maximal signal production). Harvest the cells from a known volume of culture by centrifugation.

-

Lipid Extraction (Bligh and Dyer Method):

-

To the cell pellet, add a single-phase mixture of chloroform:methanol:citrate buffer (1:2:0.8 v/v/v).

-

Vortex thoroughly and incubate with shaking for at least 2 hours at room temperature.

-

Induce phase separation by adding an equal volume of chloroform and water, resulting in a final ratio of 2:2:1.8 chloroform:methanol:water.

-

Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

-

Carefully collect the lower chloroform phase.

-

-

Saponification and Methylation:

-

Evaporate the chloroform extract to dryness under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of toluene and a methanolic KOH solution.

-

Heat at 60°C for 15 minutes to saponify the lipids.

-

Add methanolic HCl and heat at 60°C for 15 minutes to methylate the free fatty acids to form fatty acid methyl esters (FAMEs).

-

-

Extraction of FAMEs:

-

Add hexane to the reaction mixture and vortex to extract the FAMEs.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Concentrate the FAME extract under nitrogen and add the internal standard.

-

Inject an aliquot into the GC-MS.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Scan Range: m/z 50-500

-

For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for the methyl ester of this compound.

-

-

-

Quantification: Identify the peak corresponding to the methyl ester of this compound by its retention time and mass spectrum compared to an authentic standard. Quantify the amount based on the peak area relative to the internal standard.

Chemical Synthesis

The following is a representative synthetic route for a cis-alkenoic acid, which can be adapted for this compound. This protocol is based on the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds with control over stereochemistry.

4.2.1. Materials

-

Decanal

-

(Carbethoxymethylene)triphenylphosphorane

-

Dichloromethane (DCM)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Silica gel for column chromatography

4.2.2. Protocol

-

Wittig Reaction:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve decanal and (carbethoxymethylene)triphenylphosphorane in dry dichloromethane.

-

Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield ethyl cis-2-dodecenoate.

-

-

Hydrolysis:

-

Dissolve the purified ethyl cis-2-dodecenoate in a mixture of THF and water.

-

Add an excess of lithium hydroxide and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl to protonate the carboxylate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude product can be further purified by recrystallization or silica gel column chromatography to obtain high-purity this compound.

-

Biofilm Inhibition/Dispersal Assay (Crystal Violet Method)

This protocol allows for the quantification of biofilm formation and dispersal.

4.3.1. Materials

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

96-well microtiter plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water or 95% ethanol

-

Phosphate-buffered saline (PBS)

-

Microplate reader

4.3.2. Protocol

-

Bacterial Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a specific optical density (e.g., OD600 of 0.05).

-

Plate Setup:

-

For Inhibition Assay: Add the diluted bacterial culture to the wells of a 96-well plate. Then, add different concentrations of this compound to the wells. Include a solvent control (the same concentration of DMSO or ethanol used to dissolve the acid) and a no-treatment control.

-

For Dispersal Assay: Add the diluted bacterial culture to the wells and incubate for 24-48 hours to allow for mature biofilm formation. After incubation, gently remove the planktonic cells and add fresh medium containing different concentrations of this compound.

-

-

Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.

-

Washing: Gently remove the medium from the wells. Wash the wells three times with PBS to remove planktonic and loosely attached cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells three times with PBS.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 15 minutes with gentle shaking.

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Quantitative Data

The following table summarizes some of the reported effective concentrations of this compound and its analog, cis-2-Decenoic acid, in various biological assays.

Table 3: Effective Concentrations of this compound and Analogs in Biological Assays

| Compound | Organism | Assay | Effective Concentration | Effect | Reference |

| cis-2-Decenoic acid | Pseudomonas aeruginosa | Biofilm Dispersal | 2.5 nM | Induction of biofilm dispersal | [16] |

| cis-2-Decenoic acid | Escherichia coli | Biofilm Dispersal | 310 nM | Significant increase in planktonic cells | [7][17] |

| cis-2-Decenoic acid | Staphylococcus aureus (MRSA) | Biofilm Inhibition | 734 µM | Prevention of biofilm formation | [16] |

| cis-2-Decenoic acid | Staphylococcus aureus (MRSA) | Growth Inhibition | 2.94 mM | Inhibition of bacterial growth | [16] |

| This compound | Pseudomonas aeruginosa | Biofilm Formation | 0.05 - 0.5 mM | 10.2% - 44% reduction in biofilm formation | [12] |

| This compound | Pseudomonas aeruginosa | T3SS Gene Expression | 10 µM | Inhibition of T3SS gene expression | [6] |

Signaling Pathways and Experimental Workflows

RpfR Signaling Pathway in Burkholderia cenocepacia

In Burkholderia cenocepacia, this compound (BDSF) is perceived by the receptor protein RpfR. This interaction modulates the intracellular levels of the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP), which in turn regulates various cellular processes including virulence and biofilm formation.[18][19][20]

Caption: RpfR signaling pathway in B. cenocepacia.

Experimental Workflow: Extraction and GC-MS Quantification

The following diagram illustrates the general workflow for extracting and quantifying this compound from a bacterial culture.

Caption: Workflow for GC-MS analysis of this compound.

Experimental Workflow: Biofilm Inhibition Assay

This diagram outlines the key steps in performing a crystal violet-based biofilm inhibition assay.

Caption: Workflow for a biofilm inhibition assay.

Conclusion

This compound is a pivotal signaling molecule in the microbial world, with profound effects on bacterial virulence and community behavior. Its ability to modulate biofilm formation and dispersal presents a promising avenue for the development of novel therapeutics to combat chronic and antibiotic-resistant infections. This technical guide provides a foundational resource for researchers, offering insights into the natural context of this molecule and practical guidance for its experimental investigation. Further research into the precise molecular mechanisms of action and the development of stable, potent analogs will be crucial in translating the potential of this compound into clinical applications.

References

- 1. Cis-2-decenoic acid inhibits S. aureus growth and biofilm in vitro: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal violet staining protocol | Abcam [abcam.com]

- 3. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. The this compound (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. static.igem.org [static.igem.org]

- 12. This compound signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A combination of cis-2-decenoic acid and antibiotics eradicates pre-established catheter-associated biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Burkholderia cenocepacia integrates this compound and cyclic dimeric guanosine monophosphate signals to control virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Burkholderia cenocepacia integrates this compound and cyclic dimeric guanosine monophosphate signals to control virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of cis-2-Dodecenoic Acid in Bacterial Communication: A Technical Guide

Executive Summary

Intercellular communication is a cornerstone of bacterial physiology, enabling coordinated behaviors that are critical for their survival, pathogenesis, and adaptation. A key class of signaling molecules involved in this process is the diffusible signal factor (DSF) family of fatty acids. Among these, cis-2-dodecenoic acid has emerged as a significant signaling molecule in both intra- and inter-species bacterial communication. This technical guide provides an in-depth exploration of the role of this compound, covering its biosynthesis, its perception by bacterial cells, the downstream signaling cascades it triggers, and its profound effects on bacterial phenotypes such as biofilm formation and virulence. This document consolidates quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in the field.

Introduction to this compound

This compound is a medium-chain unsaturated fatty acid that functions as a quorum-sensing signal molecule. It was first identified in Burkholderia cenocepacia, where it is also known as the Burkholderia Diffusible Signal Factor (BDSF)[1][2]. This molecule is a member of the DSF family of signals, which are characterized by a cis-2-unsaturated fatty acid structure. Unlike some other quorum sensing signals that are highly species-specific, this compound has been shown to participate in inter-species and even inter-kingdom communication, modulating the behavior of a range of bacteria and fungi[3][4]. Its ability to influence critical bacterial behaviors, such as biofilm formation and virulence, makes it a molecule of significant interest for the development of novel anti-infective therapies.

Biosynthesis of this compound

The synthesis of this compound in Burkholderia cenocepacia is primarily attributed to the enzyme RpfFBc, encoded by the rpfF gene (BCAM0581)[5]. RpfFBc is a bifunctional enzyme with both dehydratase and thioesterase activities. The biosynthesis pathway involves the following key steps:

-

Substrate: The precursor for this compound synthesis is 3-hydroxydodecanoyl-acyl carrier protein (ACP), an intermediate in fatty acid biosynthesis.

-

Dehydration: The RpfFBc enzyme catalyzes the dehydration of 3-hydroxydodecanoyl-ACP, leading to the formation of cis-2-dodecenoyl-ACP.

-

Thioesterase Activity: Subsequently, the thioesterase activity of RpfFBc cleaves the acyl chain from the ACP, releasing the free fatty acid, this compound.

This pathway directly links the production of this signaling molecule to the central fatty acid metabolism of the bacterium.

Signaling Pathway and Perception

In Burkholderia cenocepacia, the perception and transduction of the this compound signal are mediated by the receptor protein RpfR[5][6]. The RpfR-mediated signaling cascade is a key regulatory pathway that influences a wide range of cellular processes.

The RpfR Receptor

RpfR is a cytoplasmic protein that contains multiple functional domains:

-

PAS (Per-ARNT-Sim) domain: This domain is responsible for directly binding this compound.

-

GGDEF domain: This domain is typically associated with the synthesis of cyclic dimeric guanosine monophosphate (c-di-GMP).

-

EAL domain: This domain possesses phosphodiesterase activity, enabling the degradation of c-di-GMP.

Signal Transduction Cascade

The binding of this compound to the PAS domain of RpfR induces a conformational change in the protein. This allosteric regulation stimulates the phosphodiesterase activity of the EAL domain, leading to a decrease in the intracellular concentration of the second messenger, c-di-GMP[5][6]. The modulation of c-di-GMP levels is a central hub in bacterial signal transduction, affecting a multitude of downstream processes. In the absence of this compound, c-di-GMP can bind to a complex of RpfR and another regulator, GtrR, inhibiting its ability to control gene expression[6]. When this compound is present and c-di-GMP is degraded, the RpfR-GtrR complex is able to bind to the promoters of target genes and regulate their transcription.

Effects on Bacterial Physiology and Behavior

The signaling cascade initiated by this compound has pleiotropic effects on bacterial physiology, most notably on biofilm formation and virulence.

Biofilm Formation and Dispersion

This compound is a potent modulator of bacterial biofilms. In many bacterial species, it has been shown to:

-

Inhibit Biofilm Formation: The presence of this compound can prevent the initial attachment of bacteria to surfaces and the subsequent development of mature biofilm structures.

-

Induce Biofilm Dispersion: Exogenous application of this compound can trigger the dispersal of pre-formed biofilms, causing the sessile bacteria to revert to a planktonic mode of growth[7]. This effect is not limited to the producing organism and has been observed in a wide range of Gram-positive and Gram-negative bacteria[7][8].

Virulence Factor Regulation

In pathogenic bacteria, the production of virulence factors is often tightly regulated by quorum sensing systems. This compound has been demonstrated to modulate the expression of various virulence factors. For instance, in Burkholderia cenocepacia, the BDSF signaling system regulates the production of extracellular proteases and other factors contributing to its pathogenicity[2].

Interspecies Communication with Pseudomonas aeruginosa

A notable example of the inter-species role of this compound is its interaction with Pseudomonas aeruginosa, a common co-habitant of Burkholderia cenocepacia in the lungs of cystic fibrosis patients. This compound can interfere with the quorum sensing systems of P. aeruginosa, specifically the las and rhl systems[3][9]. This interference leads to a downregulation of virulence factor production and a reduction in biofilm formation by P. aeruginosa[3].

Quantitative Data

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: Effect of this compound on Biofilm Formation

| Bacterial Species | Concentration of this compound | Effect on Biofilm | Reference |

| Pseudomonas aeruginosa PA14 | 0.05 mM | 10.2% reduction | [3] |

| Pseudomonas aeruginosa PA14 | 0.1 mM | 20.2% reduction | [3] |

| Pseudomonas aeruginosa PA14 | 0.25 mM | 27.9% reduction | [3] |

| Pseudomonas aeruginosa PA14 | 0.5 mM | 44.0% reduction | [3] |

| Escherichia coli & Klebsiella pneumoniae (single & dual species) | 310 nM | >78% reduction in biomass (in combination with antibiotics) |

Table 2: Effect of this compound on Virulence

| Target Organism | Assay | Concentration of this compound | Effect on Virulence | Reference |

| Pseudomonas aeruginosa PA14 | HeLa cell cytotoxicity (2h) | 5 µM | 41% reduction | [3] |

| Pseudomonas aeruginosa PA14 | HeLa cell cytotoxicity (2h) | 25 µM | 75% reduction | [3] |

| Pseudomonas aeruginosa PA14 | HeLa cell cytotoxicity (5h) | 5 µM | 16% reduction | [3] |

| Pseudomonas aeruginosa PA14 | HeLa cell cytotoxicity (5h) | 25 µM | 73% reduction | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

Biofilm Quantification Assay (Crystal Violet Staining)

This protocol is a standard method for quantifying the total biomass of a biofilm.

Materials:

-

96-well microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

This compound stock solution

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

Procedure:

-

Inoculate bacterial cultures into the wells of a 96-well plate containing growth medium with and without various concentrations of this compound.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

-

Carefully remove the planktonic culture from each well and gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Air-dry the plate.

-

Solubilize the bound crystal violet by adding 30% acetic acid to each well.

-

Quantify the absorbance of the solubilized stain at a wavelength of 550-595 nm using a microplate reader.

In Vitro Virulence Assay (HeLa Cell Cytotoxicity)

This assay assesses the ability of a bacterial pathogen to kill host cells, and how this is affected by signaling molecules.

Materials:

-

HeLa cells

-

Bacterial culture

-

Tissue culture medium (e.g., DMEM)

-

This compound stock solution

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Seed HeLa cells in a 96-well tissue culture plate and grow to confluency.

-

Prepare bacterial cultures grown to a specific optical density, with and without this compound.

-

Wash the HeLa cells with PBS and infect them with the bacterial cultures at a specific multiplicity of infection (MOI).

-

Incubate the infected cells for a defined period (e.g., 2-5 hours).

-

Measure the release of LDH from the HeLa cells into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Calculate the percentage of cytotoxicity relative to control wells with uninfected cells and cells lysed with a lysis buffer.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique to directly measure the binding affinity between a ligand (this compound) and its receptor (RpfR).

Materials:

-

Isothermal titration calorimeter

-

Purified RpfR protein

-

This compound solution

-

Dialysis buffer

Procedure:

-

Dialyze the purified RpfR protein against a suitable buffer. Dissolve the this compound in the same buffer.

-

Load the RpfR solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the this compound into the RpfR solution while monitoring the heat change.

-

Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion and Future Directions

This compound is a versatile signaling molecule with a significant impact on bacterial communication and behavior. Its ability to modulate biofilm formation and virulence in a wide range of bacteria makes it a promising target for the development of novel anti-biofilm and anti-virulence agents. Future research should focus on further elucidating the downstream targets of the RpfR/c-di-GMP signaling pathway, exploring the structural basis of the this compound-RpfR interaction for rational drug design, and investigating the role of this signaling molecule in complex polymicrobial communities. A deeper understanding of these aspects will be crucial for translating our knowledge of this compound signaling into effective therapeutic strategies against bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel DSF-like signal from Burkholderia cenocepacia interferes with Candida albicans morphological transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The mntH gene of Burkholderia cenocepacia influences motility and quorum sensing to control virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the cis-2-Dodecenoic Acid Signaling Pathway and its Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule that plays a pivotal role in the regulation of virulence and other social behaviors in the opportunistic human pathogen Burkholderia cenocepacia and other related bacteria. This technical guide provides a comprehensive overview of the BDSF signaling pathway, its primary receptor, and the downstream physiological responses. We delve into the molecular mechanisms of signal perception and transduction, present quantitative data on receptor-ligand interactions, and provide detailed experimental protocols for studying this important quorum-sensing system. This document is intended to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug development who are interested in targeting bacterial communication for therapeutic intervention.

Introduction

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. This coordinated behavior is mediated by the production, release, and detection of small signaling molecules called autoinducers. In Gram-negative bacteria, fatty acid molecules have emerged as a significant class of QS signals. This compound (BDSF) is a key member of this class, first identified in the opportunistic pathogen Burkholderia cenocepacia, a bacterium notorious for causing severe respiratory infections in cystic fibrosis patients.[1][2]

The BDSF signaling system is integral to the regulation of a suite of virulence-associated phenotypes, including biofilm formation, motility, and the production of virulence factors.[2][3] Understanding the intricacies of this pathway is therefore of paramount importance for the development of novel anti-virulence strategies to combat B. cenocepacia infections.

The Core Signaling Pathway

The canonical BDSF signaling pathway in Burkholderia cenocepacia is centered around three key components: the synthase RpfF, the signaling molecule this compound (BDSF), and the receptor RpfR.

Biosynthesis of this compound

The synthesis of BDSF is catalyzed by the enzyme RpfF, a bifunctional crotonase.[4] RpfF possesses both dehydratase and thioesterase activities, which are essential for the conversion of a precursor from the fatty acid biosynthesis pathway into the final signaling molecule. While the precise enzymatic mechanism is still under investigation, it is understood to involve the dehydration of a 3-hydroxyacyl-ACP intermediate followed by thioesterase-mediated release of the free fatty acid.

The Receptor: RpfR

The primary receptor for BDSF is RpfR, a multi-domain cytoplasmic protein.[2][5] RpfR is a key signal transduction protein that links the perception of the extracellular BDSF signal to an intracellular second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP). The domain architecture of RpfR is central to its function and typically consists of:

-

A Per-ARNT-Sim (PAS) domain: This N-terminal domain is responsible for directly binding the BDSF signal molecule.[2][5]

-

A GGDEF domain: This domain is typically associated with the synthesis of c-di-GMP.

-

An EAL domain: This domain possesses phosphodiesterase activity, responsible for the degradation of c-di-GMP.[2][5]

Signal Transduction Cascade

The BDSF signaling cascade is initiated by the binding of BDSF to the PAS domain of RpfR. This binding event induces a conformational change in the RpfR protein, which allosterically stimulates the phosphodiesterase activity of its EAL domain.[2][5] The activated EAL domain then catalyzes the hydrolysis of c-di-GMP to linear 5'-phosphoguanylyl-(3',5')-guanosine (pGpG).

The consequence of this signaling event is a decrease in the intracellular concentration of c-di-GMP. Cyclic di-GMP is a ubiquitous bacterial second messenger that controls a wide array of cellular processes. By modulating the levels of this key signaling molecule, the BDSF-RpfR system can exert control over various downstream phenotypes.[6][7]

A diagram of the core signaling pathway is presented below:

Quantitative Data

The interaction between BDSF and its receptor RpfR has been characterized quantitatively, providing insights into the sensitivity and specificity of this signaling system.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| This compound (BDSF) to RpfR | 8.0 x 10⁻⁴ M (800 µM) | Isothermal Titration Calorimetry (ITC) | [1] |

| Saturated isomer to RpfR | 1.5 x 10⁻⁴ M (150 µM) | Isothermal Titration Calorimetry (ITC) | [1] |

Table 1: Quantitative Analysis of the BDSF-RpfR Interaction

Downstream Effects and Regulatory Network

The decrease in intracellular c-di-GMP levels initiated by BDSF signaling has profound effects on the physiology of B. cenocepacia. This second messenger is a global regulator, and its depletion influences a number of key cellular processes.

Virulence Factor Expression

Lowered c-di-GMP concentrations are associated with an increase in the expression of various virulence factors, including proteases and siderophores. This contributes to the overall pathogenicity of the bacterium.

Biofilm Formation

The regulation of biofilm formation by the BDSF system is complex. While high levels of c-di-GMP generally promote biofilm formation, the BDSF-mediated reduction in c-di-GMP can lead to biofilm dispersal. This allows the bacteria to transition from a sessile, biofilm-associated lifestyle to a motile, planktonic state, which is crucial for the dissemination of infection.[6][7]

Motility

The BDSF signaling pathway positively regulates motility. The decrease in c-di-GMP levels leads to an increase in swimming and swarming motility, facilitating bacterial movement and colonization of new sites.[6][7]

Interaction with other Quorum Sensing Systems

The BDSF signaling pathway does not operate in isolation. It is part of a complex regulatory network that includes other QS systems, such as the N-acyl homoserine lactone (AHL) system. The BDSF system has been shown to modulate the production of AHL signals, highlighting the intricate cross-talk between different bacterial communication networks.[1]

A diagram illustrating the downstream effects is provided below:

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the BDSF signaling pathway.

Protein Expression and Purification of RpfR

A detailed protocol for the expression and purification of the RpfR protein is essential for in vitro studies.

Objective: To obtain highly pure and active RpfR protein for biochemical and biophysical assays.

Protocol:

-

Cloning: The gene encoding RpfR is cloned into an appropriate expression vector, often with an N- or C-terminal affinity tag (e.g., His-tag) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG, and the culture is incubated at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are then lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins.

-

Elution: The RpfR protein is eluted from the column using a high concentration of imidazole or by changing the pH.

-

Size-Exclusion Chromatography: For further purification and to ensure the protein is in a monodisperse state, the eluted fractions are subjected to size-exclusion chromatography.

-

Purity and Concentration: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein quantification assay.

A workflow diagram for RpfR purification is shown below:

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to measure the thermodynamic parameters of binding interactions in solution, providing direct measurement of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Objective: To quantitatively determine the binding affinity of BDSF to the RpfR protein.

Protocol:

-

Sample Preparation: Purified RpfR protein is dialyzed extensively against the desired buffer. The BDSF ligand is dissolved in the same buffer. The concentrations of both protein and ligand are accurately determined.

-

ITC Experiment: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature. The sample cell is filled with the RpfR protein solution, and the injection syringe is filled with the BDSF solution.

-

Titration: A series of small injections of the BDSF solution are made into the sample cell containing the RpfR protein. The heat change associated with each injection is measured.

-

Data Analysis: The raw ITC data (heat change per injection) is integrated to obtain a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Phosphodiesterase (PDE) Activity Assay

This assay is used to measure the ability of RpfR to degrade c-di-GMP and to assess how this activity is modulated by BDSF.

Objective: To determine the c-di-GMP phosphodiesterase activity of RpfR in the presence and absence of BDSF.

Protocol:

-

Reaction Setup: The reaction mixture contains purified RpfR protein, the substrate c-di-GMP, and a suitable reaction buffer. A parallel reaction is set up that also includes BDSF.

-

Incubation: The reactions are incubated at a specific temperature for a defined period.

-

Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of a chemical quenching agent.

-

Quantification of c-di-GMP: The amount of remaining c-di-GMP in the reaction mixture is quantified. This can be achieved using various methods, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), or commercially available c-di-GMP enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: The phosphodiesterase activity is calculated based on the amount of c-di-GMP degraded over time. The effect of BDSF is determined by comparing the activity in the presence and absence of the signaling molecule.

Conclusion and Future Directions

The this compound signaling pathway in Burkholderia cenocepacia represents a well-defined quorum-sensing system with a clear link to virulence. The identification of the RpfR receptor and the elucidation of the c-di-GMP-mediated signal transduction cascade have provided a solid foundation for understanding how this bacterium regulates its pathogenic potential.

For drug development professionals, the BDSF signaling pathway presents several attractive targets for therapeutic intervention. Small molecules that antagonize the RpfR receptor, inhibit the RpfF synthase, or otherwise disrupt this communication pathway could serve as novel anti-virulence agents. Such compounds would not directly kill the bacteria but would disarm them, making them more susceptible to the host immune system and conventional antibiotics.

Future research in this area should focus on:

-

High-throughput screening for inhibitors: The development of robust and high-throughput assays for the discovery of small molecule inhibitors of the BDSF pathway.

-

Structural studies: Further structural elucidation of the full-length RpfR protein to better understand the allosteric regulation of its enzymatic activity.

-

In vivo studies: The evaluation of the efficacy of BDSF pathway inhibitors in relevant animal models of B. cenocepacia infection.

-

Exploring the prevalence of BDSF signaling: Investigating the presence and role of BDSF signaling in other pathogenic bacteria.

By continuing to unravel the complexities of the this compound signaling pathway, the scientific community can pave the way for the development of innovative and effective therapies to combat the serious threat posed by Burkholderia cenocepacia and other multidrug-resistant pathogens.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Key Players and Individualists of Cyclic-di-GMP Signaling in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The this compound (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Key Players and Individualists of Cyclic-di-GMP Signaling in Burkholderia cenocepacia [frontiersin.org]

- 6. Key Players and Individualists of Cyclic-di-GMP Signaling in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Antifungal Activity of cis-2-Dodecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Dodecenoic acid, a fatty acid signaling molecule also known as Burkholderia diffusible signal factor (BDSF), has emerged as a compound of significant interest in the field of mycology and antifungal drug development. Primarily recognized for its role in bacterial quorum sensing, recent research has unveiled its potent biological activities against pathogenic fungi, most notably Candida albicans. This technical guide provides an in-depth overview of the current understanding of the antifungal properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Quantitative Antifungal Activity of this compound

The antifungal efficacy of this compound has been predominantly evaluated against Candida albicans, a major human fungal pathogen. Its activity is particularly notable in the inhibition of key virulence traits such as germ tube formation and biofilm development, rather than direct fungicidal or fungistatic effects at low concentrations.

| Fungal Species | Assay Type | Effective Concentration | Observed Effect | Reference(s) |

| Candida albicans | Germ Tube Inhibition | 30 µM | ~70% reduction in germ tube formation | [1] |

| Candida albicans | Biofilm Formation Inhibition | 300 µM | ~90% reduction when added at 0 hours | [1] |

| Candida albicans | Biofilm Formation Inhibition | 300 µM | ~60% reduction when added at 1 hour | [1] |

| Candida albicans | Adhesion to Epithelial Cells | 30 µmol/L | 36.9% reduction in adhesion | [2][3] |

| Candida albicans | Damage to Epithelial Cells | 30 µmol/L | 42.3% reduction in damage | [2][3] |

| Candida albicans | Phospholipase Activity | 200 µmol/L | Complete inhibition | [2][3] |

| Candida albicans | Adhesion to Polystyrene Plates | 300 µmol/L | 43.3% reduction in adhesion | [2] |

| Candida albicans | Adhesion to VK2/E6E7 and TR146 cells | 300 µmol/L | ~55% reduction in adhesion | [2] |

| Candida albicans | Gene Expression (HWP1) | 60 µM | ~90% downregulation | [1] |

| Candida albicans | Gene Expression (ALS3) | 60 µM | ~70-80% downregulation | [1] |

Note: While specific MIC values are not extensively reported, the data indicates that this compound acts as a potent inhibitor of virulence-associated processes at micromolar concentrations without significantly affecting yeast viability at these levels.

Mechanism of Action: Interference with Fungal Morphogenesis

The primary antifungal mechanism of this compound against Candida albicans is the inhibition of the yeast-to-hyphae morphological transition, a critical step in its pathogenesis and biofilm formation. This is achieved through the modulation of key signaling pathways and the downregulation of hyphae-specific genes.

Signaling Pathway Inhibition

Current evidence suggests that this compound interferes with the Ras1-cAMP-PKA signaling pathway, a central regulatory cascade for hyphal development in C. albicans. This pathway is typically activated by various environmental cues, leading to the activation of the transcription factor Efg1, which in turn promotes the expression of hyphae-specific genes. While the precise molecular target of this compound within this pathway is still under investigation, its downstream effects are well-documented.

Furthermore, studies have shown that the regulatory proteins Sfl1 (a repressor of filamentous growth) and Sfl2 (an activator of filamentous growth) are involved in the response to BDSF. The presence of BDSF leads to an increase in the levels of Ubi4 and the repressor Sfl1, which subsequently leads to a decrease in the activator Sfl2, thereby maintaining the yeast form[4].

Downregulation of Virulence-Associated Genes

A key outcome of the signaling cascade initiated by this compound is the significant downregulation of genes crucial for hyphal formation and adhesion. Notably, the expression of HWP1 (Hyphal Wall Protein 1) and ALS3 (Agglutinin-Like Sequence 3) is markedly reduced in the presence of BDSF.

-

HWP1 : Encodes a protein that is essential for hyphal development and adhesion to host cells. Its downregulation severely impairs the ability of C. albicans to form hyphae and establish infections.

-

ALS3 : Encodes an adhesin and invasin that mediates binding to and invasion of host epithelial and endothelial cells. Reduced ALS3 expression leads to decreased adherence and virulence.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the antifungal activity of this compound.

Biofilm Formation and Quantification (XTT Reduction Assay)

This assay is widely used to assess the metabolic activity of fungal biofilms, providing a quantitative measure of biofilm viability.

Materials:

-

96-well flat-bottom microtiter plates

-

Candida albicans strain

-

Sabouraud Dextrose Broth (SDB) or other appropriate growth medium

-

Phosphate-Buffered Saline (PBS)

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) solution (1 mg/mL in PBS)

-

Menadione solution (0.4 mM in acetone)

-

Plate reader

Procedure:

-

Yeast Cell Preparation: Culture C. albicans in SDB overnight at 30°C. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in a suitable medium (e.g., RPMI-1640) to a final concentration of 1 x 106 cells/mL.

-

Biofilm Formation: Add 100 µL of the standardized cell suspension to the wells of a 96-well plate. Incubate at 37°C for 90 minutes to allow for initial adhesion.

-

Washing: After the adhesion phase, gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Treatment: Add 100 µL of fresh medium containing various concentrations of this compound (and appropriate solvent controls) to the wells. Incubate for 24-48 hours at 37°C to allow for biofilm formation.

-

XTT Assay:

-

Prepare the XTT-menadione solution by mixing the XTT solution with the menadione solution at a ratio of 20:1 (v/v) immediately before use.

-

Wash the formed biofilms twice with PBS.

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-3 hours.

-

-

Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader. A decrease in absorbance in treated wells compared to the control indicates a reduction in biofilm metabolic activity.

Germ Tube Inhibition Assay

This assay assesses the ability of a compound to inhibit the initial stage of hyphal development in C. albicans.

Materials:

-

Candida albicans strain

-

Yeast extract-peptone-dextrose (YPD) agar plates

-

Fetal Bovine Serum (FBS) or other germ tube-inducing medium

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Yeast Cell Preparation: Inoculate a loopful of C. albicans from a fresh YPD plate into 0.5 mL of FBS.

-

Treatment: Add this compound to the desired final concentration. Include a solvent control.

-

Incubation: Incubate the tubes at 37°C for 2-3 hours.

-

Microscopic Examination: Place a drop of the cell suspension onto a microscope slide, cover with a coverslip, and observe under a light microscope.

-

Quantification: Count the number of yeast cells with and without germ tubes in at least 100 cells. A germ tube is defined as a filamentous outgrowth that is at least as long as the diameter of the yeast cell and lacks a constriction at its point of origin. Calculate the percentage of germ tube formation.

Gene Expression Analysis by Real-Time RT-PCR

This method is used to quantify the expression levels of specific genes, such as HWP1 and ALS3, in response to treatment with this compound.

Materials:

-

Candida albicans cells treated with this compound

-

RNA extraction kit

-

Reverse transcriptase kit for cDNA synthesis

-

Real-time PCR instrument

-

SYBR Green or other fluorescent dye-based PCR master mix

-

Specific primers for target genes (HWP1, ALS3) and a reference gene (e.g., ACT1)

Procedure:

-

RNA Extraction: Treat C. albicans cells with this compound under hyphae-inducing conditions for a specified time. Harvest the cells and extract total RNA using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

Real-Time PCR:

-

Prepare the reaction mixture containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target and reference genes in separate reactions.

-

Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene. A higher ΔΔCt value in the treated sample compared to the control indicates downregulation.

Conclusion and Future Directions

This compound represents a promising antivirulence agent against Candida albicans and potentially other pathogenic fungi. Its ability to inhibit the yeast-to-hyphae transition and biofilm formation at non-fungicidal concentrations makes it an attractive candidate for further investigation, both as a standalone therapeutic and in combination with existing antifungal drugs. Future research should focus on elucidating the precise molecular targets of this compound within the fungal cell to better understand its mechanism of action. Additionally, expanding the scope of investigation to include a broader range of fungal pathogens and conducting in vivo efficacy studies will be crucial in determining its full therapeutic potential. The development of analogs with improved potency and pharmacokinetic properties could also pave the way for novel antifungal therapies.

References

- 1. Blocking of Candida albicans biofilm formation by this compound and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. besjournal.com [besjournal.com]

- 3. Protective Effects of this compound in an Experimental Mouse Model of Vaginal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of cis-2-Dodecenoic Acid in Shaping Polymicrobial Communities: A Technical Guide

Abstract

Cis-2-dodecenoic acid (BDSF), a diffusible signal factor (DSF) family fatty acid, is a key signaling molecule in polymicrobial communities, orchestrating a complex web of intra- and inter-species as well as cross-kingdom communication. Initially identified in Burkholderia cenocepacia, BDSF has been shown to significantly modulate the behavior of other medically important microbes, including the opportunistic pathogen Pseudomonas aeruginosa and the fungus Candida albicans. This technical guide provides an in-depth analysis of the multifaceted functions of this compound, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, infectious disease, and drug development, aiming to harness the therapeutic potential of targeting this crucial signaling network.

Introduction

Polymicrobial infections, characterized by the presence of multiple interacting microbial species, represent a significant challenge in clinical settings. The intricate communication networks within these communities, often mediated by small diffusible molecules, play a crucial role in their collective behavior, including virulence and biofilm formation. This compound, a medium-chain unsaturated fatty acid, has emerged as a central player in this intercellular cross-talk.[1][2] Produced by Burkholderia cenocepacia, BDSF is not merely an intraspecies signaling molecule but also a potent modulator of the physiology of co-habiting microorganisms.[1][3]

This guide will explore the profound impact of this compound on two prominent opportunistic pathogens: Pseudomonas aeruginosa and Candida albicans. We will delve into its ability to interfere with quorum sensing (QS) systems, inhibit biofilm formation, reduce the production of virulence factors, and influence morphogenetic transitions in fungi. By providing a detailed overview of the current understanding of BDSF's functions, supported by quantitative data and explicit experimental methodologies, this document aims to facilitate further research into the therapeutic applications of this fascinating signaling molecule.

Quantitative Impact of this compound on Microbial Phenotypes

The modulatory effects of this compound are concentration-dependent. The following tables summarize the quantitative data from various studies, providing a clear overview of its impact on key microbial behaviors.

Table 1: Effect of this compound on Pseudomonas aeruginosa

| Phenotype | Concentration | Observed Effect | Reference |

| Biofilm Formation | 0.05 mM | 10.2% reduction | [1] |

| 0.1 mM | 20.2% reduction | [1] | |

| 0.25 mM | 27.9% reduction | [1] | |